2-(3-Chlorobenzylidene)benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC17323352
Molecular Formula: C15H9ClO2
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H9ClO2 |
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Molecular Weight | 256.68 g/mol |
IUPAC Name | (2E)-2-[(3-chlorophenyl)methylidene]-1-benzofuran-3-one |
Standard InChI | InChI=1S/C15H9ClO2/c16-11-5-3-4-10(8-11)9-14-15(17)12-6-1-2-7-13(12)18-14/h1-9H/b14-9+ |
Standard InChI Key | CCFUFYQPADLXAW-NTEUORMPSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=CC=C3)Cl)/O2 |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 |
Introduction
Structural Characteristics and Nomenclature
Aurones are defined by their 2-benzylidenebenzofuran-3(2H)-one skeleton, where the benzylidene moiety is attached via a conjugated double bond. The compound 2-(3-chlorobenzylidene)benzofuran-3(2H)-one features a chlorine atom at the meta position of the benzylidene ring, distinguishing it from other halogenated analogs. The Z-configuration of the exocyclic double bond is typical for aurones, as evidenced by nuclear magnetic resonance (NMR) coupling constants in related structures .
The benzofuran-3(2H)-one core contributes to the compound’s planar geometry, while the 3-chlorobenzylidene substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions. Comparative analysis with brominated analogs, such as 5,7-dibromo-6-hydroxy derivatives, reveals that halogen positioning significantly impacts solubility and bioactivity .
Synthetic Methodologies
Chalcone Cyclization
A common route to aurones involves the cyclization of chalcone precursors. In a representative synthesis, 3’,5’-dibromo-2’,4’-dihydroxychalcones are treated with copper bromide in a dimethylformamide (DMF)-water mixture (8:2 v/v) to yield 5,7-dibromo-6-hydroxyaurones . While this method focuses on brominated derivatives, substituting the chalcone precursor with a 3-chloro-substituted analog could theoretically produce 2-(3-chlorobenzylidene)benzofuran-3(2H)-one.
Table 1: Comparative Synthesis of Halogenated Aurones
Compound | Chalcone Precursor | Halogenation Position | Yield (%) |
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2b (2-chloro derivative) | 3’,5’-dibromo-2’,4’-dihydroxy | C2’ of benzylidene | 65 |
2c (4-chloro derivative) | 3’,5’-dibromo-2’,4’-dihydroxy | C4’ of benzylidene | 64 |
Hypothetical 3-chloro | 3-chloro-substituted | C3’ of benzylidene | – |
The absence of hydroxyl or bromine groups in 2-(3-chlorobenzylidene)benzofuran-3(2H)-one would necessitate modifications to the precursor and reaction conditions. For instance, omitting bromination steps or using alternative halogenating agents could yield the desired product.
Spectroscopic Characterization
Key characterization techniques for aurones include:
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Infrared (IR) Spectroscopy: The carbonyl stretch (C=O) typically appears near 1700 cm⁻¹, while aromatic C-H and halogen (C-Cl) vibrations occur at 3000–3100 cm⁻¹ and 750–780 cm⁻¹, respectively .
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NMR Spectroscopy: The exocyclic double bond’s Z-configuration is confirmed by a singlet near δ 6.7–7.0 ppm in the ¹H NMR spectrum. ¹³C NMR signals for the carbonyl carbon resonate at δ 185–190 ppm .
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Mass Spectrometry (MS): Molecular ion peaks align with the theoretical molecular weight, with chlorine isotopes (³⁵Cl and ³⁷Cl) producing characteristic doublets.
Compound | Substituents | IC₅₀ (μg/mL) |
---|---|---|
2a | 5,7-dibromo-6-hydroxy | 8.2 |
2b | 2-chlorobenzylidene | 7.9 |
2c | 4-chlorobenzylidene | 8.5 |
Benznidazole | – | 9.1 |
The electron-withdrawing chlorine atom may stabilize the benzylidene moiety, enhancing interactions with parasitic enzymes such as trypanothione reductase . Further studies are needed to validate these hypotheses.
Future Directions
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Synthetic Optimization: Developing regioselective methods for chloro-substituted aurones remains a priority.
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In Silico Modeling: Molecular docking studies could predict binding affinities for T. cruzi targets.
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In Vivo Testing: Evaluating pharmacokinetics and toxicity profiles is essential for therapeutic development.
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